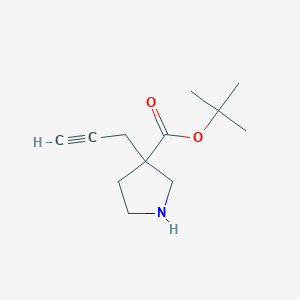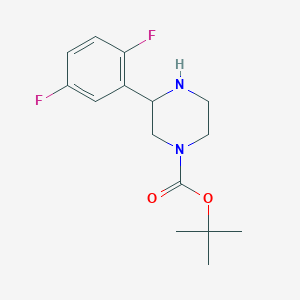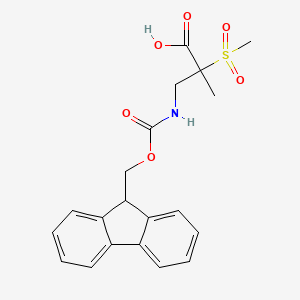![molecular formula C22H27NO3S B2483705 N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide CAS No. 681852-24-4](/img/structure/B2483705.png)
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is a complex organic compound that combines the structural features of adamantane, naphthalene, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps:
-
Formation of the Adamantane Derivative: : The adamantane moiety can be functionalized through various methods, such as halogenation followed by substitution reactions. For instance, adamantane can be brominated to form 1-bromoadamantane, which can then be reacted with a suitable nucleophile to introduce the desired functional group.
-
Naphthalene Derivative Preparation: : The naphthalene moiety is often functionalized through electrophilic aromatic substitution reactions. For example, 4-methoxynaphthalene can be sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Coupling Reaction: : The final step involves coupling the adamantane derivative with the sulfonated naphthalene derivative. This can be achieved through nucleophilic substitution reactions, where the amine group of the adamantane derivative reacts with the sulfonyl chloride group of the naphthalene derivative to form the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and adamantane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. For example, the methoxy group can be replaced by other substituents using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boron tribromide in dichloromethane for demethylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it useful in medicinal chemistry research.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as an antiviral, antibacterial, or anticancer agent. Its ability to interact with biological macromolecules could lead to the development of new therapeutic agents.
Industry
In the materials science field, the compound could be used to develop new polymers or materials with unique properties, such as enhanced stability or specific interactions with other materials.
Mécanisme D'action
The mechanism by which N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The adamantane moiety is known for its rigidity and ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(adamantan-1-yl)methyl]-4-methylbenzenesulfonamide
- N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide
- N-[(adamantan-1-yl)methyl]-4-hydroxynaphthalene-1-sulfonamide
Uniqueness
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is unique due to the presence of both the adamantane and naphthalene moieties, which provide a combination of rigidity, hydrophobicity, and aromaticity. This unique structure can lead to distinct interactions with biological targets and novel properties in materials science applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-26-20-6-7-21(19-5-3-2-4-18(19)20)27(24,25)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNBCOKHFRDHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(6-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}pyridine-2-amido)-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)
![1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2483625.png)

![1-[(2-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2483629.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2483636.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)




